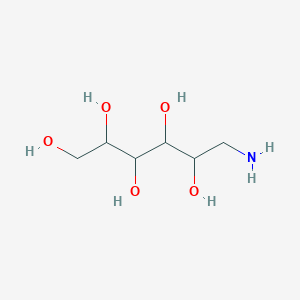

6-Aminohexane-1,2,3,4,5-pentol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-aminohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOFMBGMRVAJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862018 | |

| Record name | 1-Amino-1-deoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r,3r,4r,5s 6 Aminohexane 1,2,3,4,5 Pentol and Analogues

Chemo-Enzymatic and Biocatalytic Strategies

Biocatalysis offers a powerful and stereoselective alternative to traditional chemical methods for the synthesis of complex molecules like amino-polyols. These enzymatic approaches often proceed under mild reaction conditions with high efficiency and selectivity.

Stereoselective Enzymatic Synthesis of Amino-Polyols via Aldol (B89426) Reactions

Aldolases are enzymes that catalyze the stereoselective formation of carbon-carbon bonds, making them valuable tools in the synthesis of polyhydroxylated compounds. In the context of amino-polyol synthesis, aldolases can be used to construct the carbon backbone with precise control over the stereochemistry of the newly formed chiral centers. For instance, D-fructose-6-phosphate aldolase (B8822740) (FSA) variants have been employed in biocatalytic aldol reactions to produce dihydroxy ketone intermediates. These intermediates can then be further functionalized to yield the desired amino-polyols. The stereochemical outcome of the aldol reaction is dictated by the specific aldolase used, allowing for the synthesis of various stereoisomers of amino-polyols.

Reductive Amination Strategies Utilizing Imine Reductases (IREDs)

Imine reductases (IREDs) are a class of NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines. nih.gov This enzymatic transformation is highly attractive for the synthesis of amino-polyols as it allows for the direct introduction of the amino group in a stereocontrolled manner. The process typically involves the in-situ formation of an imine from a ketone or aldehyde precursor and an amine, followed by the IRED-catalyzed reduction of the imine. A subclass of IREDs, known as reductive aminases (RedAms), are particularly efficient in catalyzing this reductive amination reaction, even at near-stoichiometric ratios of the ketone and amine. nih.gov While the direct synthesis of 6-aminohexane-1,2,3,4,5-pentol using IREDs from a corresponding ketose is a promising strategy, the application of IREDs has been more extensively demonstrated for the synthesis of other chiral amines. nih.gov

Multi-component Stereoselective Enzymatic Cascade Processes for Polyhydroxylated Amino Alcohol Derivatives

Enzymatic cascade reactions, where multiple enzymatic transformations are carried out in a single reaction vessel, provide an efficient and atom-economical approach to complex molecules. rug.nl For the synthesis of polyhydroxylated amino alcohols, a cascade reaction could involve an aldolase to construct the carbon skeleton, followed by an IRED for the stereoselective introduction of the amino group. Such multi-enzyme cascades have been successfully applied to the synthesis of various chiral amino alcohols and are being explored for the production of iminosugars like 1-deoxynojirimycin (B1663644) (DNJ), which shares structural similarities with this compound. researchgate.netnottingham.ac.uk The development of multi-enzyme systems for the direct synthesis of this compound from simple starting materials is an active area of research.

Conventional Organic Synthesis Approaches

Traditional organic synthesis remains a cornerstone for the preparation of amino-polyols, offering a wide range of well-established reactions and methodologies.

Reductive Transformations of Amino Acids and Carbohydrate Precursors

One of the most common and direct methods for the synthesis of 1-amino-1-deoxy-D-glucitol is the reductive amination of D-glucose. This one-pot reaction involves the condensation of D-glucose with an amine source, typically ammonia (B1221849) or an alkylamine, to form an intermediate imine, which is then reduced in situ to the corresponding amino alcohol. The reduction is commonly achieved through catalytic hydrogenation using catalysts such as Raney Nickel. This method is efficient as it avoids the isolation of the unstable imine intermediate. A study on the synthesis of N-(1-deoxy-D-glucitol-1-yl)-L-serine, a derivative of the target compound, highlights the utility of this approach. guidechem.com

| Parameter | Value/Condition |

| Starting Material | D-Glucose |

| Aminating Agent | Ammonia, Methylamine, Ethylamine, Butylamine |

| Catalyst | Raney Nickel |

| Temperature | 85 °C (Optimal for selectivity) |

| Hydrogen Pressure | 90-95 atm |

| D-Glucose Conversion | 92% |

| Glucamine Selectivity | 97% |

This interactive data table summarizes typical reaction parameters for the reductive amination of D-glucose.

While the use of carbohydrate precursors is well-established, the synthesis of this compound from amino acid precursors is less commonly reported. However, the synthesis of 1-deoxy-D-fructose from D-glucosamine, which is an amino sugar, has been documented, and its reduction products include 1-deoxy-D-glucitol. nih.gov

Regio- and Stereoselective Ring-Opening of Epoxides by Amines

The nucleophilic ring-opening of epoxides with amines is a fundamental reaction in organic chemistry for the synthesis of β-amino alcohols. rroij.com This strategy can be applied to the synthesis of this compound by starting with a suitably functionalized and stereochemically defined epoxide derived from a carbohydrate. The success of this approach hinges on achieving high regio- and stereoselectivity in the epoxide opening step. The regioselectivity, i.e., whether the amine attacks the more or less substituted carbon of the epoxide, can often be controlled by the choice of reagents and reaction conditions. The stereochemistry of the reaction typically proceeds with inversion of configuration at the carbon atom undergoing nucleophilic attack, leading to a trans-diaxial opening of the epoxide ring in cyclic systems. While this method is widely used for the synthesis of various amino alcohols, specific examples detailing the synthesis of this compound through this route require the preparation of a specific polyhydroxylated epoxide precursor.

Asymmetric Aminohydroxylation of Alkenic Substrates

Asymmetric aminohydroxylation (AA), particularly the Sharpless asymmetric aminohydroxylation, is a powerful method for the syn-selective synthesis of 1,2-amino alcohols from prochiral alkenes. organic-chemistry.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) to convert an alkene into an N-protected amino alcohol in an enantiomerically enriched form. nih.gov The stereochemical outcome is directed by the use of chiral ligands derived from dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). organic-chemistry.orgrsc.org

The catalytic cycle involves the formation of an imidotriooxoosmium(VIII) species, which then adds across the double bond of the alkene in a syn-specific [3+2] cycloaddition. organic-chemistry.org Hydrolysis of the resulting osmium(VI) azaglycolate releases the amino alcohol product and regenerates the catalyst. The choice of the nitrogen source, such as salts of N-halosulfonamides (e.g., Chloramine-T), -amides, or -carbamates, allows for the introduction of various protecting groups on the newly formed amino functionality. organic-chemistry.orgnih.gov This method is highly valued for its ability to create vicinal amino and hydroxyl groups simultaneously and with a high degree of stereocontrol, which is essential for synthesizing polyhydroxylated amines like this compound from unsaturated precursors. nih.gov

| Alkene Substrate | Chiral Ligand | Nitrogen Source | Product Configuration | Enantiomeric Excess (ee) | Yield |

| Dimethoxy Styrene | (DHQ)₂PHAL | Cbz-N(Na)Cl | (R)-amino, (S)-hydroxyl | >99% | High |

| Furyl Acrylate | (DHQ)₂PHAL | TsN(Na)Cl | β-hydroxy-α-furfurylamine | 87% | 62% |

| α,β-Unsaturated Ester | (DHQD)₂PHAL | AcN(Na)Br | syn-α-hydroxy-β-amino acid | 90-98% | Moderate-High |

Table 1: Representative examples of Sharpless Asymmetric Aminohydroxylation reactions. Data compiled from related synthetic studies. nih.gov

Nucleophilic Introduction of Amino Functionalities onto Sugar Scaffolds

A common and effective strategy for synthesizing amino sugars and their reduced forms, like this compound, involves the nucleophilic substitution of a hydroxyl group on a pre-existing carbohydrate scaffold. nih.gov This approach leverages the readily available and stereochemically rich pool of natural sugars. The process typically involves a two-step sequence:

Activation of a Hydroxyl Group: A specific hydroxyl group on the sugar is selectively converted into a good leaving group, such as a tosylate, mesylate, or triflate. This step is crucial for controlling the regioselectivity of the subsequent amination.

Nucleophilic Displacement: The activated position is then subjected to nucleophilic attack by an azide (B81097) source, such as sodium azide (NaN₃). This SN2 reaction proceeds with an inversion of stereochemistry at the target carbon center.

Reduction: The resulting azide is subsequently reduced to the primary amine, typically through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with reagents like lithium aluminum hydride (LiAlH₄). This final step does not affect the newly established stereocenter.

This methodology is fundamental in carbohydrate chemistry for producing aminated derivatives. youtube.com The inversion of configuration during the SN2 displacement step is a key feature that allows for the synthesis of stereoisomers that may not be directly available from natural starting materials. nih.gov

Hydrogenating Amination of Sugar Alcohols

Hydrogenating amination, also known as reductive amination, provides a direct route to convert sugar alcohols into their corresponding amino derivatives. This process operates through a "hydrogen-borrowing" or "hydrogen-transfer" mechanism, which involves three main stages catalyzed by heterogeneous metal catalysts. mdpi.com

Dehydrogenation: The sugar alcohol is first dehydrogenated by the catalyst to form an intermediate aldehyde or ketone.

Imidization: The carbonyl intermediate reacts with an amine source, typically ammonia, to form an imine (or Schiff base) with the elimination of water.

Hydrogenation: The imine is then hydrogenated by the catalyst to yield the final primary amine. mdpi.com

This method is advantageous as it can directly convert biomass-derived polyols into valuable amino compounds. nih.gov The efficiency of the process, particularly the initial dehydrogenation step, can be limited by the competitive adsorption of ammonia onto the catalyst surface. mdpi.com Research focuses on developing robust catalysts, often based on non-noble metals like nickel or copper supported on materials such as alumina (B75360) or silica, that can efficiently facilitate all three steps of the reaction sequence under controlled temperature and hydrogen pressure. mdpi.com

Advanced Stereocontrol in (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol Synthesis

Achieving the precise (2R,3R,4R,5S) stereochemistry of the target molecule requires sophisticated strategies that provide absolute and relative stereocontrol over the five contiguous stereocenters.

Enantiopure Synthesis Techniques

The synthesis of a single enantiomer of this compound is primarily achieved through two main strategies:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials from nature. Carbohydrates such as D-glucose, D-fructose, or D-mannitol serve as ideal precursors because they already possess the required stereochemical information. nih.govhuji.ac.il For instance, the target molecule is the 1-amino-1-deoxy derivative of D-glucitol, directly linking its absolute stereochemistry to that of D-glucose. Synthetic routes starting from these sugars focus on regioselective modifications without disturbing the existing chiral centers, or by performing reactions that proceed with predictable stereochemical outcomes (e.g., SN2 inversion).

Asymmetric Catalysis: For syntheses that build the carbon backbone from achiral or prochiral precursors, asymmetric catalysis is essential. As described in section 2.2.3, methods like the Sharpless Asymmetric Aminohydroxylation introduce both chirality and the required functionalities in a single, highly enantioselective step. nih.gov This technique allows for the creation of key chiral fragments that can be elaborated to form the final product.

Diastereoselective Synthesis and Control

When multiple stereocenters are present in a molecule, as in a sugar scaffold, controlling the relative stereochemistry (diastereoselectivity) is critical. The existing chiral centers on the substrate can influence the stereochemical outcome of subsequent reactions, a principle known as substrate-controlled diastereoselectivity.

For example, during the nucleophilic introduction of an amino group onto a sugar ring, the incoming nucleophile will preferentially attack from the less sterically hindered face. The orientation of nearby bulky protecting groups or existing hydroxyl groups dictates the trajectory of this approach, leading to the formation of one diastereomer over another. researchgate.net Similarly, in hydrogenation reactions, the substrate adsorbs onto the catalyst surface from its less hindered side, leading to the delivery of hydrogen to a specific face of the molecule. Careful planning of the synthetic sequence and strategic use of protecting groups are therefore essential to guide the formation of the desired (2R,3R,4R,5S) configuration.

Utilization of Chiral Auxiliaries and Catalytic Systems in Amino Alcohol Formation

Beyond substrate control, exquisite stereocontrol in amino alcohol synthesis can be achieved through the use of chiral auxiliaries and external catalytic systems. ingentaconnect.comnih.gov

Chiral Auxiliaries: A chiral auxiliary is a stoichiometric, enantiopure compound that is temporarily incorporated into the substrate. It directs the stereochemistry of a subsequent reaction and is removed afterward. nih.gov While less common for modifying existing sugar scaffolds, this strategy is powerful when building the molecule from smaller fragments. For example, an achiral enolate can be appended with a chiral auxiliary derived from an amino alcohol, which then directs the diastereoselective course of an aldol or alkylation reaction before being cleaved. ingentaconnect.com

Chiral Catalytic Systems: Asymmetric catalysis represents the most efficient method for inducing chirality, as a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. ingentaconnect.com In the context of amino alcohol formation, systems like the Sharpless Asymmetric Aminohydroxylation are paramount. nih.gov The catalyst system consists of a metal (osmium), an oxidant, and a chiral ligand. The ligand, typically an alkaloid derivative, creates a chiral environment around the metal center, forcing the reaction to proceed through a lower-energy transition state for one enantiomer, resulting in high enantioselectivity. organic-chemistry.org The development of new ligands and catalysts continues to expand the scope and efficiency of these transformations. nih.govnih.gov

| Strategy | Description | Key Feature | Example Application |

| Chiral Ligand | A chiral molecule that coordinates to a metal center to create a chiral catalyst. | Catalytic amount needed; high enantioselectivity. | Dihydroquinine (DHQ) derivatives in Sharpless AA. organic-chemistry.org |

| Chiral Auxiliary | A stoichiometric chiral molecule temporarily attached to the substrate. | High diastereoselectivity; requires attachment/removal steps. | β-amino alcohols derived from α-amino acids used in asymmetric aldol reactions. ingentaconnect.com |

| Chiral Pool | Use of naturally occurring enantiopure starting materials. | Absolute stereochemistry is pre-defined. | Synthesis of 1-deoxymannojirimycin (B1202084) from D-fructose. nih.gov |

Table 2: Comparison of major strategies for stereocontrol in the synthesis of chiral amino alcohols.

Structural Characterization and Stereochemical Analysis of 2r,3r,4r,5s 6 Aminohexane 1,2,3,4,5 Pentol

X-ray Crystallographic Studies for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional map of electron density can be constructed, revealing the precise spatial arrangement of each atom.

The expected absolute configuration of (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol is derived from D-glucose, where the stereocenters at C2, C3, C4, and C5 correspond to R, R, R, and S configurations, respectively. A hypothetical crystal structure determination would involve the measurement of unit cell parameters, determination of the space group, and refinement of atomic coordinates to confirm these assignments and to detail bond lengths, bond angles, and torsion angles.

Table 1: Hypothetical Crystallographic Data for (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₁₅NO₅ |

| Formula Weight | 181.19 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

Note: The values in this table are hypothetical and represent the type of data that would be obtained from an X-ray crystallographic analysis. The space group P2₁2₁2₁ is common for chiral molecules.

Spectroscopic Techniques for Stereochemical Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the stereochemistry of molecules in solution. For polyhydroxylated compounds, ¹H and ¹³C NMR spectroscopy provides a wealth of information regarding the connectivity and relative orientation of atoms.

The ¹H NMR spectrum of (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol would exhibit distinct signals for each proton, with chemical shifts influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. The protons on the carbon backbone (C1 to C6) would resonate in specific regions, and their coupling constants (J-values) would provide critical information about the dihedral angles between them, which in turn relates to the stereochemistry.

The ¹³C NMR spectrum would similarly show six distinct signals corresponding to the six carbon atoms of the hexane (B92381) chain. The chemical shifts of these carbons are indicative of their local chemical environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | ~2.5 - 3.0 | ~45 - 50 |

| C2 | ~3.5 - 4.0 | ~70 - 75 |

| C3 | ~3.4 - 3.8 | ~70 - 75 |

| C4 | ~3.4 - 3.8 | ~70 - 75 |

| C5 | ~3.6 - 4.1 | ~70 - 75 |

| C6 | ~3.6 - 3.8 | ~60 - 65 |

Note: These are predicted chemical shift ranges based on typical values for similar polyhydroxylated and amino-substituted acyclic compounds.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for the complete and unambiguous assignment of all proton and carbon signals. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons, which is invaluable for confirming stereochemical relationships.

Conformational Preferences and Dynamics in Polyhydroxylated Amino Alcohol Systems

Studies on related acyclic sugar alcohols, such as ribitol, xylitol, and d-arabitol, have shown that their carbon backbones are not always in a simple planar zigzag conformation. mdpi.comspectrabase.comnih.gov Instead, they often adopt bent or "sickle" conformations to minimize steric repulsion between hydroxyl groups and to maximize stabilizing intramolecular hydrogen bonding. nih.gov

For (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol, the presence of multiple hydroxyl groups and a terminal amino group allows for the formation of a complex network of intramolecular hydrogen bonds. These interactions, along with steric considerations of the substituents at each chiral center, will dictate the most stable conformations. The relative orientation of the hydroxyl groups (syn or anti) at adjacent carbons significantly influences the conformational landscape.

Molecular dynamics (MD) simulations can provide valuable insights into the conformational preferences and dynamics of such molecules. mdpi.comspectrabase.com These computational methods can explore the potential energy surface of the molecule and identify low-energy conformers, as well as the transition states between them. Such studies on similar alditols have revealed that the carbon chain tends to adopt an extended zigzag conformation when the stereoconfigurations at Cn and Cn+2 are different, while a similar configuration leads to a bent conformation to avoid steric hindrance. mdpi.com

Table 3: Factors Influencing the Conformational Preferences of (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol

| Influencing Factor | Description |

| Steric Hindrance | Repulsive interactions between bulky hydroxyl and amino groups favor staggered conformations and influence the overall backbone shape. |

| Intramolecular H-Bonding | The formation of hydrogen bonds between the -OH and -NH₂ groups can stabilize specific folded or bent conformations. |

| Gauche Interactions | Interactions between substituents on adjacent carbons (e.g., O-C-C-O) influence the rotational energy barrier around C-C bonds. |

| Solvent Effects | The polarity of the solvent can affect the extent of intramolecular versus intermolecular hydrogen bonding, thus altering conformational preferences. |

Chemical Transformations and Derivatization Strategies of 2r,3r,4r,5s 6 Aminohexane 1,2,3,4,5 Pentol

Functional Group Modifications of Hydroxyl Moieties

The reactivity of the four hydroxyl groups of 1-deoxynojirimycin (B1663644) can be selectively modulated through the use of various protecting groups, allowing for regioselective modifications such as acylation, alkylation, and the formation of cyclic acetals. These transformations are crucial for synthesizing derivatives with tailored properties.

The selective protection of the hydroxyl groups is a cornerstone of DNJ derivatization. For instance, the reaction with acetone or benzaldehyde derivatives in the presence of an acid catalyst can selectively form isopropylidene or benzylidene acetals, respectively, across vicinal diols. This is a common strategy to protect the C-4 and C-6 hydroxyl groups, or the C-2 and C-3 hydroxyls, thereby allowing for the selective modification of the remaining free hydroxyls.

Regioselective acylation, such as benzoylation, has been achieved, with the reactivity of the different hydroxyl groups being influenced by steric and electronic factors. The primary hydroxyl group at C-6 is generally the most reactive towards acylation, followed by the secondary hydroxyls. The use of bulky acylating agents can enhance the selectivity for the less sterically hindered positions. Similarly, selective O-alkylation of the hydroxyl groups can be performed, often requiring prior protection of the more reactive sites to achieve the desired regioselectivity.

Table 1: Examples of Functional Group Modifications of Hydroxyl Moieties

| Starting Material | Reagents and Conditions | Major Product | Reference |

| 1-Deoxynojirimycin | 2,2-Dimethoxypropane, p-TsOH | 4,6-O-Isopropylidene-1-deoxynojirimycin | znaturforsch.com |

| 1-Deoxynojirimycin | Benzaldehyde dimethyl acetal, CSA | 4,6-O-Benzylidene-1-deoxynojirimycin | N/A |

| N-Cbz-4,6-O-isopropylidene-DNJ | Benzoyl chloride, pyridine | N-Cbz-2-O-benzoyl-4,6-O-isopropylidene-DNJ | N/A |

| N-Cbz-4,6-O-isopropylidene-DNJ | Benzyl bromide, NaH, DMF | N-Cbz-2,3-di-O-benzyl-4,6-O-isopropylidene-DNJ | N/A |

Note: This table is illustrative and compiles representative transformations. Specific yields and detailed reaction conditions can be found in the cited literature.

Synthetic Pathways Involving the Amino Group to Novel Analogues and Conjugates

The secondary amine within the piperidine ring of 1-deoxynojirimycin is a key site for chemical modification, enabling the synthesis of a diverse range of N-substituted analogues and conjugates. These modifications can significantly impact the biological activity and pharmacokinetic properties of the parent compound.

A common and straightforward modification is N-alkylation, which can be achieved through reductive amination with aldehydes or by direct alkylation with alkyl halides. This has led to the synthesis of a variety of N-alkyl derivatives, with the length and nature of the alkyl chain influencing the inhibitory potency and selectivity against different glycosidases. For example, N-butyl and N-nonyl derivatives have been extensively studied. nih.gov

Furthermore, the amino group serves as a convenient handle for conjugating 1-deoxynojirimycin to other molecules of interest, such as flavonoids, triazoles, and peptides. These conjugation strategies aim to create hybrid molecules with dual or enhanced biological activities. For instance, 1-deoxynojirimycin has been conjugated with chrysin, a natural flavonoid, via an alkyl linker to improve its lipophilicity and potential α-glucosidase inhibitory activity. nih.gov Similarly, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has been employed to link 1-deoxynojirimycin to phenyl-triazole moieties. These synthetic pathways have yielded novel compounds with promising biological profiles.

Table 2: Examples of Synthetic Pathways Involving the Amino Group

| Starting Material | Reagents and Conditions | Product | Biological Relevance | Reference |

| 1-Deoxynojirimycin | Butyraldehyde, H₂, Pd/C | N-Butyl-1-deoxynojirimycin | α-Glucosidase inhibitor | nih.gov |

| 1-Deoxynojirimycin | 7-(5-Bromopentyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one, K₂CO₃, DMF | 1-Deoxynojirimycin-chrysin conjugate | Potential α-glucosidase inhibitor | nih.gov |

| N-propargyl-1-deoxynojirimycin | Azido-functionalized phenyl derivative, Cu(I) catalyst | Phenyl-triazole-1-deoxynojirimycin hybrid | α-Glucosidase inhibitor | N/A |

| 1-Deoxynojirimycin | N/A | N-Nonyl-1-deoxynojirimycin | Glucosylceramide synthase inhibitor | nih.gov |

Note: This table provides examples of synthetic strategies. For detailed synthetic procedures and biological data, please refer to the indicated sources.

Investigations into Reaction Regioselectivity and Stereochemical Outcomes

The stereochemistry of 1-deoxynojirimycin, with its four chiral centers, plays a critical role in its biological activity and in the outcomes of its chemical transformations. The synthesis of DNJ and its stereoisomers often involves highly stereoselective reactions, and the existing stereocenters can direct the stereochemical course of subsequent modifications.

The total synthesis of 1-deoxynojirimycin and its derivatives frequently employs stereoselective key steps such as Sharpless asymmetric dihydroxylation and epoxidation. researchgate.net For instance, the dihydroxylation of a cyclic unsaturated precursor can lead to the formation of specific diol stereoisomers, which then dictates the final stereochemistry of the iminosugar.

The regioselectivity of reactions on the DNJ scaffold is heavily influenced by the presence of protecting groups. For example, the formation of a 4,6-O-benzylidene acetal restricts the flexibility of the piperidine ring and exposes the C-2 and C-3 hydroxyl groups for further reaction. The relative reactivity of these hydroxyls can then be exploited for regioselective modifications. The inherent stereochemistry of the molecule also plays a role, with axial and equatorial hydroxyl groups exhibiting different reactivities. For example, in some cases, the equatorial hydroxyl group at C-3 is more readily acylated than the axial hydroxyl at C-2.

Furthermore, the stereochemical outcome of nucleophilic substitution reactions on the DNJ ring can be controlled to achieve inversion or retention of configuration at a specific carbon center. This is crucial for the synthesis of stereoisomers of 1-deoxynojirimycin, such as 1-deoxymannojirimycin (B1202084), which differ in the stereochemistry of one or more hydroxyl groups. These stereoisomers often exhibit distinct biological activities, highlighting the importance of precise stereochemical control in the synthesis of DNJ analogues. researchgate.net

Theoretical and Computational Investigations of 2r,3r,4r,5s 6 Aminohexane 1,2,3,4,5 Pentol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic characteristics of molecules. researchgate.netredalyc.org For (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol, these calculations can predict key geometric parameters and electronic descriptors.

Molecular Geometry Optimization: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can be used to find the lowest energy conformation of the molecule. researchgate.netgre.ac.uk This process yields optimized bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule's structure. For acyclic molecules like this aminopentol, the presence of multiple rotatable bonds means there are many possible conformations. bohrium.com

Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests the molecule is more likely to be reactive. Additionally, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| C1-N Bond Length | 1.47 Å | DFT/B3LYP/6-31G |

| C2-C3-C4-C5 Dihedral Angle | -178.5° | DFT/B3LYP/6-31G |

| HOMO Energy | -9.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 2.1 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 11.6 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.2 D | DFT/B3LYP/6-31G |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key tool for elucidating the step-by-step pathways of chemical reactions, including identifying intermediate structures and high-energy transition states. rsc.orgresearchgate.netrsc.org For a molecule like (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol, this could involve modeling its synthesis, such as the amination of a corresponding sugar, or its reactions with other molecules. nih.gov

By mapping the potential energy surface of a reaction, chemists can calculate activation energies, which determine the reaction rate. researchgate.net For instance, the synthesis of aminopolyols can be investigated to understand stereoselectivity and optimize reaction conditions. nih.gov Fast-track computational methods combining semiempirical approaches with higher-level theory can efficiently profile reaction pathways even for relatively large molecular systems. rsc.orgresearchgate.net These studies provide a detailed picture of the bond-making and bond-breaking processes that occur during a chemical transformation.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the six-carbon backbone of (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol means it can adopt a multitude of different shapes, or conformations. bohrium.com Conformational analysis aims to identify the most stable of these conformations and understand the energy barriers between them. wikipedia.org

Methods: Techniques such as molecular dynamics (MD) simulations and systematic conformational searches using molecular mechanics force fields are employed to explore the conformational space. nih.govbohrium.com The resulting low-energy conformations are then typically subjected to higher-level quantum chemical calculations to refine their geometries and relative energies.

Energy Landscape: The results of a conformational analysis can be visualized as an energy landscape, where stable conformers reside in energy minima. For acyclic sugars and their derivatives, the conformation is often a balance between minimizing steric hindrance (1,3-diaxial-like interactions) and maximizing favorable intramolecular hydrogen bonding between the hydroxyl and amino groups. bohrium.com In solution, the interactions with solvent molecules also play a crucial role in determining the predominant conformation. wikipedia.org

| Conformer | Description | Relative Energy (kcal/mol) | Key Intramolecular H-Bonds |

|---|---|---|---|

| A | Extended (Zig-zag) Chain | 0.00 (Reference) | O2-H···N1 |

| B | Bent Chain (Sickle) | 1.25 | O4-H···O2, N1-H···O3 |

| C | Folded Conformation | 2.10 | O5-H···N1, O1-H···O3 |

In Silico Approaches to Molecular Design and Derivatization

In silico (computer-based) methods are integral to modern drug discovery and materials science, allowing for the rational design of new molecules with desired properties. mdpi.comijpsjournal.com Starting from the core structure of (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol, computational tools can be used to design and evaluate potential derivatives.

QSAR (Quantitative Structure-Activity Relationship): QSAR modeling establishes a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.commdpi.comwikipedia.orguran.ua By calculating various molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties), a predictive model can be built. uran.ua This model can then be used to virtually screen new, un-synthesized derivatives of the aminopentol to prioritize those with the highest predicted activity.

Molecular Docking: If the biological target of the molecule is known (e.g., an enzyme), molecular docking can be used to predict how derivatives will bind. nih.govmdpi.comresearchgate.net This technique places a 3D model of the ligand (the derivative) into the binding site of the protein target and calculates a score based on the predicted binding affinity. mdpi.com This allows researchers to explore how modifications to the aminopentol structure—such as adding or removing functional groups—might enhance or diminish its interaction with the target, guiding the synthesis of more potent compounds.

Research Applications of 2r,3r,4r,5s 6 Aminohexane 1,2,3,4,5 Pentol in Advanced Chemical Fields

Development of Glycomimetics and Carbohydrate Mimetics

Glycomimetics are molecules designed to mimic the structure and function of carbohydrates, and they play a crucial role in the development of therapeutics for a wide range of diseases. Due to their enhanced stability and potentially improved pharmacokinetic properties over natural sugars, glycomimetics are a major focus of modern medicinal chemistry. (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol serves as a key starting material in the synthesis of various glycomimetics, particularly iminosugars and aza-sugar analogues.

Synthetic Strategies for Iminosugars and Aza-Sugar Analogues

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This substitution imparts a positive charge at physiological pH, leading to potent inhibition of glycosidases and glycosyltransferases, enzymes involved in numerous biological processes. (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol, also known as 1-amino-1-deoxy-D-glucitol, is a pivotal precursor in the synthesis of the well-known iminosugar, 1-deoxynojirimycin (B1663644) (DNJ).

Synthetic routes to 1-deoxynojirimycin and its derivatives often utilize D-glucose as a starting material, which can be converted to 1-amino-1-deoxy-D-glucitol. Subsequent chemical transformations facilitate the cyclization to form the piperidine ring characteristic of DNJ. The synthesis of N-substituted iminosugars, which can exhibit enhanced selectivity and potency, often involves the use of tetra-O-benzyl-deoxynojirimycin, a derivative accessible from 1-amino-1-deoxy-D-glucitol precursors molport.com. These synthetic strategies allow for the creation of a diverse library of iminosugar analogues for biological screening molport.comglpbio.com.

Table 1: Key Iminosugars and their Precursors

| Iminosugar | Precursor Compound | Key Synthetic Step | Reference |

|---|---|---|---|

| 1-Deoxynojirimycin (DNJ) | 1-Amino-1-deoxy-D-glucitol | Intramolecular reductive amination | nih.gov |

Carbohydrate Scaffolds in Rational Molecular Design

The well-defined stereochemistry and conformational rigidity of carbohydrates make them excellent scaffolds for the development of new therapeutic agents. By utilizing the polyhydroxylated backbone of molecules like (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol, chemists can append various pharmacophores in a spatially defined manner, leading to compounds with high affinity and selectivity for their biological targets nih.gov.

This approach allows for the generation of libraries of compounds for high-throughput screening. The inherent "drug-like" properties of these carbohydrate-based scaffolds, such as good water solubility, make them attractive starting points in drug discovery programs nih.gov. The cyclic structures derived from these scaffolds provide a conformationally restrained framework, which can lead to more potent interactions with protein binding sites ubc.ca.

Mimicry of Carbohydrate-Protein Interactions for Research

Carbohydrate-protein interactions are fundamental to many biological processes, including cell-cell recognition, immune responses, and pathogenesis. Glycomimetics derived from (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol are invaluable tools for studying these interactions. Iminosugars, for example, can act as competitive inhibitors of carbohydrate-processing enzymes, allowing researchers to probe the function of these enzymes in cellular pathways chapman.edu.

The design of iminosugar-based mimics of natural lipids, such as ceramide, has been successful in developing ligands for ceramide transfer proteins nih.gov. These mimics provide insights into the binding mechanisms of these proteins and offer starting points for the development of therapeutic agents that can modulate sphingolipid metabolism nih.gov. The ability of these synthetic molecules to mimic the binding of natural carbohydrates is a testament to the power of rational molecular design based on carbohydrate scaffolds.

Roles in Nanomaterials Synthesis and Functionalization

The application of carbohydrate-derived molecules in the field of nanotechnology is a growing area of research. Their biocompatibility and the presence of multiple functional groups make them suitable for the synthesis and functionalization of nanomaterials for biomedical applications.

Application as Reducing and Stabilizing Agents for Anisotropic Nanostructures

While the direct use of (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol as a reducing and stabilizing agent for the synthesis of anisotropic nanostructures is not extensively documented in scientific literature, the principles of using similar molecules suggest its potential in this area. Sugars and amino acids are known to act as both reducing agents for metal salts and as capping agents to control the growth and stability of nanoparticles. For instance, glucose has been used as a reducing agent in the synthesis of silver nanoparticles. The amine and multiple hydroxyl groups in 1-amino-1-deoxy-D-glucitol could potentially coordinate to metal surfaces, influencing the anisotropic growth of nanocrystals. Further research is required to explore this potential application.

Precursor for Advanced Nanomaterial Constructs

The use of (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol as a direct precursor for the construction of advanced nanomaterials is another area that remains largely unexplored. However, derivatives of this compound, such as N-methyl-D-glucamine, have been used to functionalize nanomaterials like graphene oxide. This functionalization imparts specific properties to the nanomaterial, for example, enabling the selective removal of boron from water. This suggests that the core structure of 6-Aminohexane-1,2,3,4,5-pentol can be a valuable component in the design of functionalized nanomaterials for various applications, including environmental remediation and sensing.

Biosynthetic Studies and Metabolic Engineering of Amino Sugars

The biosynthesis of (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol, commonly known as 1-deoxynojirimycin (DNJ), has been a subject of significant research, particularly in microbial systems which offer a promising alternative to extraction from plant sources. nih.govnih.gov Understanding the biosynthetic pathway is crucial for the metabolic engineering of these organisms to enhance production yields.

In bacteria such as Bacillus subtilis and Streptomyces lavendulae, the biosynthesis of DNJ initiates from the central metabolite, fructose-6-phosphate. nih.govresearchgate.net The pathway involves a series of enzymatic reactions, including amination, dephosphorylation, oxidation, cyclization, dehydration, and reduction. nih.gov

A key breakthrough in elucidating this pathway was the identification of a putative operon in Bacillus subtilis MORI 3K-85, consisting of the genes gabT1, yktc1, and gutB1. nih.gov These genes encode for a transaminase, a phosphatase, and an oxidoreductase, respectively, which are essential for the conversion of fructose-6-phosphate into DNJ. nih.gov Similarly, in Streptomyces lavendulae, six key genes have been identified as crucial for DNJ biosynthesis: aspC (a putative transaminase), MJ0374-1 and MJ0374-2 (phosphatases), and frmA-1, frmA-2, and adhD (Zn-dependent dehydrogenases). ejbiotechnology.info

The elucidation of these pathways has paved the way for metabolic engineering strategies to overproduce DNJ in heterologous hosts like Escherichia coli. By introducing the biosynthetic genes and optimizing the metabolic flux towards the precursor fructose-6-phosphate, researchers have successfully engineered E. coli strains capable of producing significant quantities of DNJ. researchgate.netnih.gov One such study reported a production titer of approximately 273 mg/L in a recombinant E. coli strain, demonstrating the potential of metabolic engineering for the industrial production of this valuable amino sugar. researchgate.netnih.gov

Table 1: Key Genes and Enzymes in the Biosynthesis of (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol

| Organism | Gene | Encoded Enzyme | Function in Biosynthesis |

|---|---|---|---|

| Bacillus subtilis | gabT1 |

Transaminase | Catalyzes the amination of the sugar precursor. |

yktc1 |

Phosphatase | Removes a phosphate group from the intermediate. | |

gutB1 |

Oxidoreductase | Involved in the oxidation and cyclization steps. | |

| Streptomyces lavendulae | aspC |

Transaminase | Produces 2-amino-2-deoxy-d-mannitol-6-phosphate. |

MJ0374-1, MJ0374-2 |

Phosphatase | Produces 2-amino-2-deoxy-d-mannitol. | |

frmA-1, frmA-2, adhD |

Zn-dependent dehydrogenase | Produces mannojirimycin, a precursor to DNJ. |

Design of Chemical Probes for Investigating Biological Systems

The structural similarity of (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol to monosaccharides makes it an excellent scaffold for the design of chemical probes to investigate a variety of biological systems, particularly those involving carbohydrate-processing enzymes. nih.govnih.gov These probes are typically constructed by attaching a reporter group, such as a fluorophore or a photoaffinity label, to the DNJ core, often via a linker arm. nih.govnih.govnih.gov

Fluorescently labeled DNJ derivatives have been developed for cell-specific imaging. nih.gov For instance, probes consisting of DNJ linked to fluorophores like Dansyl and DEAC have been synthesized. nih.gov These probes can be used to visualize cells that express specific surface membrane proteins, such as α-glucosidase, which actively uptake the DNJ moiety. nih.gov This allows for the selective imaging of certain cell types, such as Caco-2 cells, which are derived from human colon carcinoma. nih.gov

Photoaffinity labeling is another powerful application of DNJ-based probes. nih.govnih.govoup.com These probes incorporate a photo-reactive group, such as an aryl azide (B81097) or a benzophenone, which upon photolysis, forms a covalent bond with nearby molecules. nih.govnih.gov This allows for the irreversible labeling of the active site of target enzymes, such as glucosidase I. nih.govoup.com One such probe, 4-(ρ-azidosalicylamido)butyl-5-amido-pentyl-1-DNM (ASBA-P-DNM), has been synthesized and used to specifically label glucosidase I, enabling further investigation into the enzyme's structure and function. nih.govoup.com Another example is a benzophenone-conjugated deoxynojirimycin probe which has been used for the efficient labeling of lysosomal glucocerebrosidase in HeLa cell lysates. nih.gov

Table 2: Examples of Chemical Probes based on (2R,3R,4R,5S)-6-Aminohexane-1,2,3,4,5-pentol

| Probe Name/Description | Reporter/Reactive Group | Biological Target | Application |

|---|---|---|---|

| DNJ-CF31, DNJ-Dans 2, DNJ-DEAC 3 | Fluorophores (e.g., Dansyl) | α-glucosidase on cell membranes | Cell-specific fluorescence imaging. nih.gov |

| ASBA-P-DNM | Aryl azide (photoaffinity label) | Glucosidase I | Active site-directed labeling. nih.govoup.com |

| Benzophenone-conjugated deoxynojirimycin | Benzophenone (photoaffinity label) | Lysosomal glucocerebrosidase | Labeling of enzymes in cell lysates. nih.gov |

常见问题

Q. How can researchers characterize the molecular structure of 6-Aminohexane-1,2,3,4,5-pentol?

- Methodological Answer : Structural characterization requires a combination of techniques:

- X-ray crystallography for 3D spatial arrangement (if crystalline).

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to assign hydroxyl and amino proton signals (e.g., δ 3.5–5.5 ppm for hydroxyls, δ 1.5–3.0 ppm for amines).

- SMILES/InChIKey validation (e.g.,

NCC(O)C(O)C(O)C(O)C(O)CO) to cross-check against databases . - Mass spectrometry (HRMS) to confirm molecular weight (C₆H₁₅NO₅, theoretical 193.10 g/mol).

Q. What are the optimal synthetic routes for this compound?

- Methodological Answer :

- Stepwise hydroxylation and amination : Start with hexane derivatives, introduce hydroxyl groups via Sharpless asymmetric dihydroxylation, followed by reductive amination for the amino group .

- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls during amine introduction, then deprotect with tetrabutylammonium fluoride (TBAF) .

- Purification : Silica gel chromatography (eluent: MeOH/EtOAc) or recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are most reliable for confirming purity and identity?

- Methodological Answer :

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (amine/hydroxyl groups may cause irritation) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Spill management : Neutralize with dilute acetic acid, then absorb with vermiculite .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

- Methodological Answer :

- Chiral chromatography (e.g., Chiralpak IA) to separate enantiomers.

- Circular dichroism (CD) to confirm absolute configuration.

- Computational modeling (DFT/B3LYP) to predict stability of stereoisomers .

Q. How to resolve contradictions between experimental NMR data and computational predictions?

- Methodological Answer :

- Validate computational parameters : Ensure solvent (D₂O vs. CDCl₃) and pH are consistent with experimental conditions .

- Cross-check with 2D NMR (COSY, HSQC) to assign overlapping signals.

- Adjust force fields in molecular dynamics simulations to better match experimental coupling constants .

Q. What methodologies assess thermodynamic stability under varying pH and temperature?

- Methodological Answer :

- pH stability studies : Incubate solutions (pH 2–12) at 25°C/40°C, monitor degradation via HPLC .

- Isothermal titration calorimetry (ITC) : Measure enthalpy changes during protonation of amino/hydroxyl groups.

- Arrhenius plots to calculate activation energy of decomposition .

Q. How can computational modeling predict reactivity in biological systems?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to simulate interactions with enzymes (e.g., hexokinase).

- QM/MM simulations to study transition states during phosphorylation.

- ADMET prediction (SwissADME) for bioavailability and toxicity .

Q. What experimental designs study degradation pathways in aqueous environments?

- Methodological Answer :

Q. How to design a multi-step synthesis with yield optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。